molecular formula C30H30FN3O5S B2747654 6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688060-88-0

6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2747654
CAS No.: 688060-88-0
M. Wt: 563.64
InChI Key: CDAAAPQOXAPOCW-UHFFFAOYSA-N
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Description

6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a dioxolo ring, and multiple functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the dioxolo ring and the attachment of the fluorophenyl and methoxyphenyl groups. Key reagents include fluorobenzyl chloride, methoxybenzyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe for studying biological pathways, enzyme interactions, and cellular processes.

    Medicine: The compound has potential as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The dioxolo ring and quinazolinone core are crucial for its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: A simpler compound with a similar core structure but lacking the complex functional groups.

    Quinazolinone derivatives: Compounds with a quinazolinone core but different substituents, offering varying biological activities and properties.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group, used in various applications due to their unique chemical properties.

Uniqueness

6-(6-{[(3-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide stands out due to its combination of a quinazolinone core, dioxolo ring, and multiple functional groups. This unique structure provides a versatile platform for chemical modifications and diverse applications in research and industry.

Properties

IUPAC Name

6-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN3O5S/c1-37-23-11-9-20(10-12-23)17-32-28(35)8-3-2-4-13-34-29(36)24-15-26-27(39-19-38-26)16-25(24)33-30(34)40-18-21-6-5-7-22(31)14-21/h5-7,9-12,14-16H,2-4,8,13,17-19H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAAAPQOXAPOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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